molecular formula C15H15N3O2 B2650253 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid CAS No. 1396847-66-7

2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid

Cat. No.: B2650253
CAS No.: 1396847-66-7
M. Wt: 269.304
InChI Key: KCVLADNHBMCTIN-UHFFFAOYSA-N
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Description

2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a phenyl group and a carboxylic acid group, along with a cyclopropylmethylamino substituent. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach includes the cyclization of appropriate intermediates under controlled conditions For instance, the reaction may begin with the formation of a pyrimidine ring through the condensation of a suitable diketone with a guanidine derivative

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine: Similar in structure but lacks the carboxylic acid group.

    4-Phenylpyrimidine-5-carboxylic acid: Similar but without the cyclopropylmethylamino group.

Uniqueness: 2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid is unique due to the presence of both the cyclopropylmethylamino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

2-(cyclopropylmethylamino)-4-phenylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-14(20)12-9-17-15(16-8-10-6-7-10)18-13(12)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVLADNHBMCTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C(C(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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